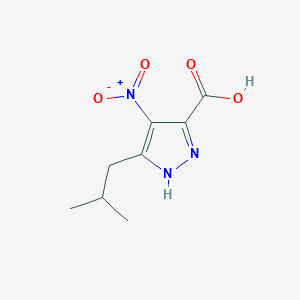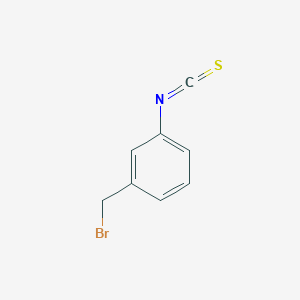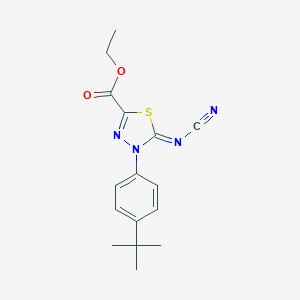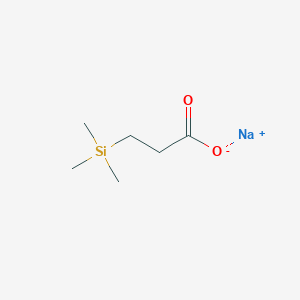
Sodium 3-(trimethylsilyl)propionate
Overview
Description
Sodium 3-(trimethylsilyl)propionate is an organic sodium salt composed of sodium and 3-(trimethylsilyl)propionate ions in a 1:1 ratio. It is widely used as an internal reference in nuclear magnetic resonance (NMR) spectroscopy for aqueous solvents, such as deuterium oxide (D2O) . The compound has the molecular formula C6H13NaO2Si and a molecular weight of 168.24 g/mol .
Mechanism of Action
Target of Action
Sodium 3-(trimethylsilyl)propionate, also known as TMSP, is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents . The primary target of TMSP is the NMR spectrum, where it provides a stable and reliable reference point for the measurement of other compounds .
Mode of Action
TMSP interacts with the NMR spectrum by producing a distinct and consistent signal that can be used as a reference point . This allows for the accurate measurement and identification of other compounds in the sample.
Biochemical Pathways
It plays a crucial role in the study of metabolic processes when used as a tracer in metabolic nmr, allowing scientists to track the flow of metabolites through various biochemical pathways .
Pharmacokinetics
Instead, it remains in the NMR sample solution where it provides a consistent reference point .
Result of Action
The primary result of TMSP’s action is the accurate measurement and identification of compounds in NMR spectroscopy . By providing a stable reference point, TMSP allows for the precise determination of chemical shifts, aiding in the identification and characterization of compounds in a sample .
Action Environment
The efficacy and stability of TMSP as an NMR reference are influenced by several environmental factors. These include the pH of the solution, temperature, and the presence of other compounds. TMSP is stable under a wide range of conditions, making it a reliable reference in various environments . It should be stored in a cool place below 30°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that it is used in NMR studies to achieve accurate and reproducible data, especially in the analysis of complex organic molecules .
Cellular Effects
It is known to be used as an internal reference in NMR studies, which can provide insights into cellular processes .
Molecular Mechanism
It is known to be used as an internal reference in NMR studies, which can provide insights into molecular interactions .
Temporal Effects in Laboratory Settings
It is known to be used as an internal reference in NMR studies, which can provide insights into temporal changes in molecular interactions .
Metabolic Pathways
It is known to be used as a tracer in metabolic NMR, allowing scientists to track the flow of metabolites through various biochemical pathways .
Transport and Distribution
It is known to be used as an internal reference in NMR studies, which can provide insights into its transport and distribution .
Subcellular Localization
It is known to be used as an internal reference in NMR studies, which can provide insights into its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-(trimethylsilyl)propionate can be synthesized through the reaction of 3-(trimethylsilyl)propionic acid with sodium hydroxide. The reaction typically involves dissolving 3-(trimethylsilyl)propionic acid in a suitable solvent, such as methanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(trimethylsilyl)propionate primarily undergoes substitution reactions due to the presence of the trimethylsilyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and halogenating agents. The reaction typically occurs at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used, typically under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Sodium 3-(trimethylsilyl)propionate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium trimethylsilylpropanesulfonate (DSS): Used as an NMR standard, similar to sodium 3-(trimethylsilyl)propionate, but contains a sulfonic acid group instead of a carboxylic acid group.
4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA): Another NMR standard that overcomes certain drawbacks of DSS, such as pH sensitivity.
Uniqueness: this compound is unique due to its carboxylic acid group, which provides different solubility and reactivity properties compared to sulfonic acid-based standards like DSS. This makes it particularly useful in applications where pH sensitivity is a concern .
Properties
IUPAC Name |
sodium;3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWPAYIXDCDNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190509 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37013-20-0 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Sodium 3-(trimethylsilyl)propionate used as a reference in NMR spectroscopy?
A1: this compound exhibits a sharp and easily identifiable signal in both ¹H and ¹³C NMR spectra. This signal is located at a chemical shift of 0.00 ppm, making it a convenient reference point for calibrating chemical shifts of other signals in the spectrum. [, ] This allows for accurate comparison of chemical shift data across different instruments and experimental conditions.
Q2: Are there alternative internal standards to this compound in NMR studies?
A2: Yes, researchers have explored alternatives to TSP, especially when analyzing complex biological samples like plasma. One study found that calcium formate can be used as an alternative standard in ¹H-NMR spectra of plasma. [] This is because TSP can interact with proteins in plasma, potentially affecting its signal and accuracy as a reference. Calcium formate, on the other hand, showed minimal interaction with plasma components. Another study [] explored the use of deuterated 4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) as an internal standard for plasma analysis, citing its significantly smaller half-height line width compared to TSP.
Q3: How does temperature affect the use of this compound as an NMR reference?
A3: The chemical shift of TSP, like other compounds, is sensitive to temperature changes. [] This means that for accurate comparison of chemical shifts across different temperatures, the temperature dependence of TSP's chemical shift needs to be accounted for. Researchers have determined the temperature dependence of TSP's ¹H and ¹³C chemical shifts in D2O solution, which can be used to correct for temperature variations in experiments.
Q4: Beyond its use as a reference, has this compound been explored for other applications in scientific research?
A4: While primarily known as an NMR reference, one study [] mentions the use of this compound as an external reference for ¹³C NMR in D2O/NaOH solutions. This suggests potential applications in specific NMR experiments involving alkaline aqueous solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


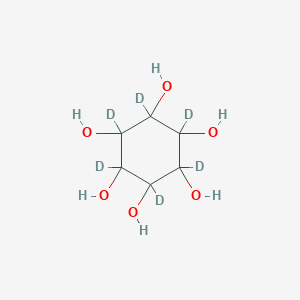
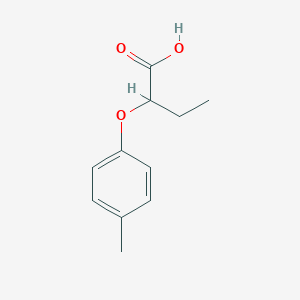
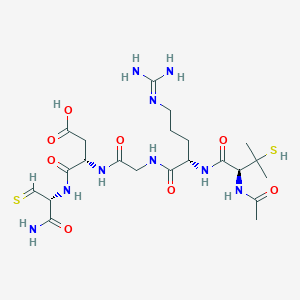

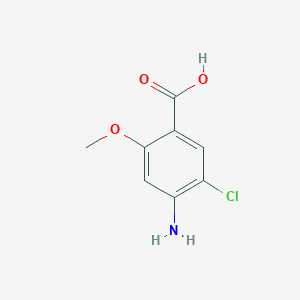
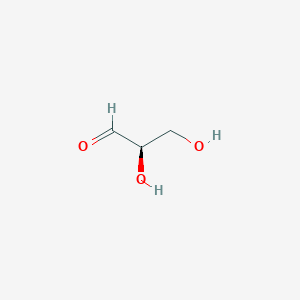
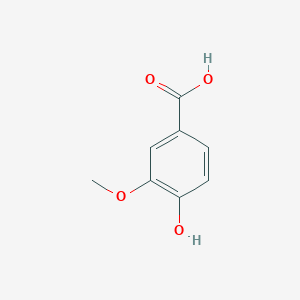
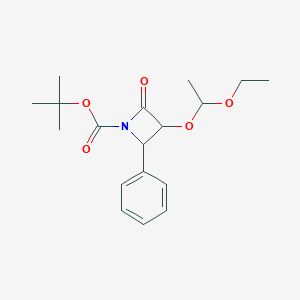
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
